N-carbamimidoylacetamide hydrochloride is a chemical compound that has garnered attention for its potential pharmacological applications. It is a derivative of guanidine and acetamide, characterized by its unique structural features that contribute to its biological activity. This compound is primarily classified as an organic compound with potential therapeutic uses, particularly in the field of medicinal chemistry.
N-carbamimidoylacetamide hydrochloride can be synthesized through various chemical reactions involving guanidine derivatives and acetamides. The synthesis typically involves the functionalization of starting materials such as quinazoline derivatives, which are reacted under specific conditions to yield the desired product .
This compound falls under the category of guanidine derivatives and is recognized for its role as a potential NHE-1 inhibitor. NHE-1 refers to the sodium-hydrogen exchanger, which plays a significant role in cellular pH regulation and ion homeostasis. The inhibition of this exchanger has implications in treating various diseases, including cardiovascular disorders and cancer .
The synthesis of N-carbamimidoylacetamide hydrochloride typically involves several steps:
For instance, one method involves mixing N-carbamimidoylacetamide with hydrochloric acid in a controlled environment, followed by purification steps such as recrystallization to obtain the hydrochloride salt form . The reaction yields can vary based on the specific conditions employed, including temperature and reaction time.
N-carbamimidoylacetamide hydrochloride has a molecular formula of . Its structure features:
The molecular weight of N-carbamimidoylacetamide hydrochloride is approximately 162.59 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure and purity during synthesis.
N-carbamimidoylacetamide hydrochloride can participate in various chemical reactions:
For example, when reacted with specific esters under basic conditions, N-carbamimidoylacetamide can form cyclic compounds or other functionalized derivatives, showcasing its versatility in organic synthesis .
The mechanism by which N-carbamimidoylacetamide hydrochloride exerts its biological effects primarily involves inhibition of the sodium-hydrogen exchanger (NHE-1). This inhibition leads to alterations in intracellular pH and ion concentrations, which can affect cellular functions such as proliferation and apoptosis.
Studies have indicated that compounds similar to N-carbamimidoylacetamide hydrochloride demonstrate significant effects on cellular pathways involved in inflammation and cancer progression, making them potential candidates for therapeutic development .
N-carbamimidoylacetamide hydrochloride has several scientific uses:
N-Carbamimidoylacetamide hydrochloride represents a functionally rich small molecule with systematic chemical nomenclature reflecting its distinctive structural features. The compound is formally designated as 3-amino-3-iminopropanamide hydrochloride in IUPAC terminology, indicating its propanamide backbone with an imino group at the C3 position protonated as a hydrochloride salt [2]. Alternative chemical names include:
Its molecular formula is C₃H₇ClN₃O (molecular weight: 136.56 g/mol), with the hydrochloride salt contributing to enhanced stability and solubility in physiological matrices compared to the free base form (CAS 5699-40-1, MW 101.11 g/mol) [3]. The SMILES notation [Cl].NC(=N)CC(N)=O precisely encodes its atomic connectivity: a chloride ion associated with a neutral molecule containing adjacent carbamimidoyl (H₂N-C≡NH⁺) and carboxamide (H₂N-C=O) groups linked by a methylene bridge [2]. This bifunctional architecture classifies it as:
Table 1: Nomenclature and Identifiers of N-Carbamimidoylacetamide Hydrochloride
Nomenclature Type | Designation | Source |
---|---|---|
Systematic IUPAC Name | 3-amino-3-iminopropanamide hydrochloride | [2] |
Synonym | Malonamamidine hydrochloride | [4] |
Synonym | 2-Carbamimidoylacetamide hydrochloride | [2] |
Synonym | Amidinomalonamide hydrochloride | [2] |
CAS Registry Number | 34570-17-7 | [2] [4] |
Molecular Formula | C₃H₇ClN₃O | [2] |
Molecular Weight | 136.56 g/mol | [2] |
Free Base CAS | 5699-40-1 | [3] |
The molecule’s significance in medicinal chemistry arises from its dual hydrogen-bonding motifs – the amidinium cation acts as a strong hydrogen bond donor/acceptor, while the carboxamide offers complementary polar surface area. This enables molecular recognition of biological targets requiring cationic or polar interactions, particularly enzymes and receptors recognizing guanidinium groups (e.g., serine proteases, integrins) [8]. Its compact scaffold (heavy atom count = 8) positions it as a versatile building block for fragment-based drug design, allowing synthetic elaboration at both the amidine nitrogen atoms and the terminal amide group.
Though not itself a commercial drug, N-carbamimidoylacetamide hydrochloride holds historical and contemporary relevance as a multifunctional synthetic intermediate in developing bioactive molecules. Its emergence parallels medicinal chemistry’s exploitation of guanidine-containing scaffolds, dating to foundational studies on amidine bioisosterism in the late 20th century. The compound enables efficient installation of the amidinomalonyl motif – a configuration linking the hydrogen-bonding and charge properties of amidines with the conformational flexibility of alkyl spacers. This structural combination underpins several pharmacologically active classes:
Table 2: Therapeutic Applications of Derivatives Based on the N-Carbamimidoylacetamide Scaffold
Therapeutic Area | Biological Activity | Lead Compound Example | Key Finding |
---|---|---|---|
Cardiovascular & Ischemia | NHE-1 inhibition (Cytoprotective/Anti-ischemic) | Quinazoline-3e | 57.8% inhibition at 10 nM; superior to amiloride (16.4%) |
Ocular Hypertension | Intraocular pressure reduction | Quinazoline-6b | Significant IOP lowering in rat models |
Diabetic Complications | Advanced Glycation End-Product (AGE) inhibition | Quinazoline-6b | Effective suppression of glycated protein formation |
Inflammation | Inhibition of IL-6 secretion in macrophages | Quinazoline-3e/3i | Reduced pro-inflammatory activation |
Thrombosis | Antiplatelet aggregation | Multiple hybrids | Reduced thrombogenic potential in cardiovascular models |
Pharmacophore modeling of optimized derivatives reveals critical determinants of target engagement: neural network analyses identify {-N< … -C(Ar)<} and {-C(Ar)< … CycAr06} as high-sensitivity descriptors (Sens >46), indicating the importance of aromatic stacking interactions adjacent to the amidinium-carboxamide anchor. This explains the enhanced activity of conjugated quinazoline hybrids, where planar heterocycles augment target binding beyond the parent scaffold’s capabilities [8]. The molecule’s synthetic versatility is evidenced by its participation in nucleophilic displacement reactions (e.g., with quinazoline esters) and cyclocondensations (e.g., forming 5-amino-1,2,4-triazoles when reacted with aminoguanidine) – transformations exploited to generate structurally diverse libraries [8].
Contemporary research leverages this scaffold in multi-target drug discovery paradigms, particularly for complex pathologies like diabetes-associated cardiovascular disease, where compounds like 6b simultaneously address NHE-1 activation, platelet aggregation, inflammation, and protein glycation. This reflects a strategic shift from single-target inhibition towards pathophysiology-driven polypharmacology, positioning N-carbamimidoylacetamide hydrochloride as a privileged intermediate for next-generation therapeutic agents [8].
Table 3: Structural Derivatives and Their Pharmacological Profiles
Core Structure | Derivative Features | Primary Bioactivity | Potency/Effect |
---|---|---|---|
Quinazoline-2,4(1H,3H)-dione | N3-Acylguanidine (R₃ = H) | NHE-1 inhibition | Moderate (e.g., 3a: 33.7% inhibition @10nM) |
Quinazoline-2,4(1H,3H)-dione | N3-5-Amino-1,2,4-triazole (R₃ = H) | NHE-1 inhibition | High (e.g., 3e: 57.8% inhibition @10nM) |
Quinazoline-4(3H)-one | N3-5-Amino-1,2,4-triazole (R₂ = H) | NHE-1 inhibition / IOP reduction | 6a: 54.1% inhibition @10nM; 6b: IOP lowering |
Hybrid systems | Multi-pharmacophore conjugates | Anti-inflammatory / Antiglycation | Macrophage modulation & AGE suppression |
Compound numbering refers to structures in [8]
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6